molecular formula C19H22O3 B093561 Surestryl CAS No. 15372-34-6

Surestryl

Cat. No. B093561
CAS RN: 15372-34-6
M. Wt: 298.4 g/mol
InChI Key: HZZSXUIUESWVSS-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Surestryl is a synthetic steroid compound used in scientific research to investigate the biochemical and physiological effects of steroids. It is a potent androgen receptor agonist that binds to the androgen receptor with high affinity. The compound is used to study the mechanism of action of androgen receptors and their role in various biological processes.

Scientific Research Applications

Undergraduate Research Experiences

  • Overview: Undergraduate research experiences are critical in shaping science career decisions and fostering active learning in science undergraduates. These experiences are seen as pathways for minority students into science careers.
  • Key Findings: Research has shown that undergraduate research enhances the educational experience, attracts and retains talented students in science, and has a significant impact on career plans of the students involved.
  • References:

Improving Use of Research Evidence in Guidelines

  • Overview: The World Health Organisation has focused on improving the use of research evidence in the development of recommendations, including guidelines and policies.
  • Key Findings: A systematic approach to collecting and consulting widely among experts and end users has been emphasized to inform health recommendations effectively.
  • References:

Simulation in Research

  • Overview: Simulation tools like SuReSim help in designing and validating super-resolution experiments in many areas of research.
  • Key Findings: These tools allow systematic exploration of how experimental parameters affect imaging outcomes, enhancing the feasibility and rigor of research.
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Bibliometric Measures in Research Evaluation

  • Overview: Bibliometry is crucial in assessing the impact of scientific publications and plays a significant role in research evaluation.
  • Key Findings: This review outlines the strengths and limitations of bibliometric methodologies and their application in evaluating research activity.
  • References:

properties

CAS RN

15372-34-6

Product Name

Surestryl

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(1S,2R)-1-ethyl-7-methoxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid

InChI

InChI=1S/C19H22O3/c1-4-17-16-7-5-12-11-13(22-3)6-8-14(12)15(16)9-10-19(17,2)18(20)21/h5-8,11,17H,4,9-10H2,1-3H3,(H,20,21)/t17-,19+/m0/s1

InChI Key

HZZSXUIUESWVSS-PKOBYXMFSA-N

Isomeric SMILES

CC[C@H]1C2=C(CC[C@@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)OC

SMILES

CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)OC

Canonical SMILES

CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)OC

Other CAS RN

15372-34-6

synonyms

cis-bisdehydrodoisynolic acid methyl ether
doisynoestrol
doisynoestrol, (1R-cis)-isomer
doisynoestrol, (1S-cis)-isomer
doisynoestrol, (1S-trans)-isomer
doisynoestrol, (cis)-(+-)-isomer
fenocycline
RS 2874

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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